molecular formula C20H17N3O3S2 B2954364 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-84-8

4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2954364
CAS RN: 896679-84-8
M. Wt: 411.49
InChI Key: ZQZRNXVYFFTONS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Thiazolo[5,4-b]pyridine compounds have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The structure-activity relationships (SAR) study showed that certain functionalities and structural units are important for PI3Kα inhibitory activity .

Scientific Research Applications

Organic Intermediate

This compound is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Density Functional Theory (DFT) Study

The compound has been studied using density functional theory (DFT). The study involved the comparison of the actual value with the value calculated by DFT, showing that the crystal structures obtained by the two methods are consistent . DFT is also used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .

Phosphoinositide 3-Kinase Inhibitor

The compound has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor . The inhibitory activity of the compound on PI3Kα, PI3Kγ, or PI3Kδ is in the nanomolar range . However, its inhibitory activity on PI3Kβ is approximately 10-fold reduced .

Structure-Activity Relationships (SAR) Study

A structure-activity relationships (SAR) study has shown that the sulfonamide functionality is important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .

Docking Analysis

A docking analysis revealed that the N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Drug Delivery

Boronic ester bonds, which are present in the compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Future Directions

Thiazolo[5,4-b]pyridine compounds have shown promise in the field of medicinal chemistry due to their potent inhibitory activity against PI3K . Future research may focus on further exploring the structure-activity relationships of these compounds and developing them into effective therapeutic agents.

properties

IUPAC Name

4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZRNXVYFFTONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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